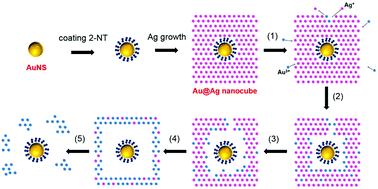Structure-dependent SERS activity of plasmonic nanorattles with built-in electromagnetic hotspots†
Analyst Pub Date: 2017-10-20 DOI: 10.1039/C7AN01595J
Abstract
Hollow plasmonic nanostructures with built-in and accessible electromagnetic hotspots such as nanorattles, obtained through a galvanic replacement reaction, have received wide attention in chemical and biological sensing and targeted drug delivery. In this study, we investigate the surface enhanced Raman scattering (SERS) activity of plasmonic nanorattles obtained through different degrees of galvanic replacement of Au@Ag nanocubes. We found that the SERS efficacy of the nanorattles is governed by the plasmon extinction intensity, localized surface plasmon resonance (LSPR) wavelength of the nanostructures with respect to the excitation source and intensity of the electromagnetic field at the hotspot, with the latter playing a determining role. Finite-difference time-domain (FDTD) simulations showed excellent agreement with the experimental findings that an optimal degree of galvanic replacement is critical for maximum SERS enhancement. The rational design and synthesis of the plasmonic nanorattles based on these findings can make these nanostructures highly attractive for SERS-based chemical and biological sensing and bioimaging.


Recommended Literature
- [1] Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
- [2] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [3] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [4] Oxidative cyclization of alkenoic acids promoted by AgOAc†
- [5] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [6] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [7] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [8] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [9] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [10] Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†

Journal Name:Analyst
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 12025-32-0









